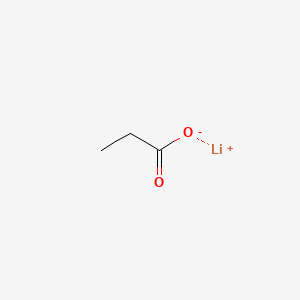

Lithium propionate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

lithium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Li/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMOZGKEVIBBCF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064401 | |

| Record name | Propanoic acid, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6531-45-9 | |

| Record name | Propanoic acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Lithium Propionate

This technical guide provides a comprehensive analysis of the crystal structure of lithium propionate, intended for researchers, scientists, and professionals in drug development. The document outlines the crystallographic data, experimental protocols for its determination, and a logical workflow of the analysis process.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][2][3][4] The crystallographic data has been collected at three different temperatures: 100 K, 160 K, and 298 K, revealing slight variations in the unit cell parameters. A summary of these parameters is presented in the table below.

| Parameter | 100 K | 160 K | 298 K |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 9.6090 | 9.6460 | 9.715(5) |

| b (Å) | 4.9410 | 4.9320 | 4.925(5) |

| c (Å) | 8.6480 | 8.6980 | 8.744(5) |

| α (°) | 90.00 | 90.00 | 90.00 |

| β (°) | 94.99 | 95.36 | 95.83(5) |

| γ (°) | 90.00 | 90.00 | 90.00 |

| Volume (ų) | 409.03 | 411.99 | 417.1(4) |

| Z | 4 | 4 | 4 |

| Reference | [1] | [2] | [5] |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of single crystals and their analysis by X-ray diffraction.

Synthesis of this compound Single Crystals

A detailed experimental protocol for the synthesis of this compound single crystals is outlined in the primary literature. The synthesis is achieved through the following steps:

-

Reaction: An aqueous solution of propionic acid is neutralized with lithium carbonate. The reaction proceeds until effervescence ceases, indicating the completion of the neutralization reaction.

-

Crystallization: The resulting solution is then slowly evaporated at room temperature. This slow evaporation method allows for the formation of well-defined single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

The crystallographic data for this compound was obtained using single-crystal X-ray diffraction. The general experimental workflow is as follows:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a controlled temperature (100 K, 160 K, or 298 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths and angles.

Structural Analysis Workflow

The logical flow of determining and analyzing the crystal structure of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and crystallographic analysis of this compound.

Bond Lengths and Angles

The detailed bond lengths and angles within the this compound crystal structure are available in the Crystallographic Information File (CIF). This file provides the precise atomic coordinates from which these geometric parameters are calculated. The propionate anion exhibits typical carboxylate bond lengths, and the lithium cation is coordinated by oxygen atoms from neighboring propionate anions. For detailed quantitative values, direct reference to the CIF is recommended.

This technical guide provides a foundational understanding of the crystal structure of this compound, based on the available scientific literature. For further in-depth analysis, researchers are encouraged to consult the primary research articles and the associated crystallographic data files.

References

In-Depth Technical Guide: Thermal Decomposition Properties of Lithium Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium propionate (CH₃CH₂CO₂Li) is a lithium salt of propionic acid with applications in various fields, including as a potential component in pharmaceutical formulations and as a precursor in materials science. A thorough understanding of its thermal decomposition properties is crucial for ensuring stability, safety, and efficacy in its applications, particularly in contexts involving elevated temperatures during manufacturing, processing, or storage. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing its thermal transitions, decomposition pathway, and the experimental protocols used for its characterization.

Thermal Transitions and Decomposition Data

The thermal behavior of this compound is characterized by distinct phase transitions prior to its decomposition. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used to elucidate these properties.

Differential Scanning Calorimetry (DSC)

DSC analysis of this compound reveals a solid-to-solid phase transition and a melting point before the onset of decomposition.

Table 1: Thermal Transitions of this compound

| Thermal Event | Temperature (°C) | Temperature (K) |

| Solid-to-Solid Transition | 276 | 549.1[1][2] |

| Melting Point | 333 | 606.1[1][2] |

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of this compound. The decomposition of lithium carboxylates, including this compound, generally occurs at elevated temperatures. For lithium carboxylates with 3 to 12 carbon atoms, the thermal decomposition is reported to take place in the temperature range of 450-485°C. The primary solid residue of this decomposition is lithium carbonate (Li₂CO₃).

Proposed Thermal Decomposition Pathway

The thermal decomposition of alkali metal carboxylates, such as this compound, is generally understood to proceed via a ketonization reaction. This pathway involves the decarboxylation of two molecules of the carboxylate to form a ketone, with the metal carbonate as the solid byproduct.

For this compound, the proposed primary decomposition reaction is:

2 CH₃CH₂CO₂Li (s) → CH₃CH₂COCH₂CH₃ (g) + Li₂CO₃ (s)

This reaction yields 3-pentanone as the primary volatile organic product and solid lithium carbonate. Further decomposition at higher temperatures could lead to the breakdown of 3-pentanone and the decomposition of lithium carbonate to lithium oxide and carbon dioxide, though the latter requires significantly higher temperatures (above 700°C).

The gaseous products from the decomposition of the similar compound, sodium propionate, have been identified as 3-pentanone, carbon dioxide, carbon monoxide, methane, and ethene. This suggests that the decomposition of this compound may also produce a similar suite of gaseous byproducts in addition to the primary ketone.

dot

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize the thermal properties of this compound are provided below.

Thermogravimetric Analysis (TGA) Experimental Protocol

Objective: To determine the thermal stability, decomposition temperature, and mass loss of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance, a furnace with a programmable temperature controller, and a purge gas system.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed onto the TGA balance mechanism. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step. The final residual mass is also determined.

dot

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Experimental Protocol

Objective: To determine the temperatures of phase transitions (e.g., melting, solid-solid transitions) of this compound.

Instrumentation: A differential scanning calorimeter with a furnace, temperature sensors, and a system for delivering a purge gas.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is prepared as a reference.

-

Instrument Setup: The sample and reference pans are placed in their respective positions within the DSC cell. The cell is closed, and a purge gas (e.g., nitrogen) is passed through at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a heating ramp at a constant rate (e.g., 10°C/min) to a temperature above the expected thermal events, an isothermal hold, and then a cooling ramp.

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization) events. The onset temperature, peak temperature, and enthalpy of these transitions are determined.

dot

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

This technical guide has summarized the key thermal decomposition properties of this compound. The substance undergoes a solid-to-solid transition at 276°C and melts at 333°C before decomposing in the range of 450-485°C. The primary decomposition products are proposed to be 3-pentanone and lithium carbonate. The provided experimental protocols for TGA and DSC offer a basis for the reproducible and accurate characterization of these thermal properties. For professionals in research, science, and drug development, this information is critical for process optimization, stability assessment, and ensuring the safe handling and application of this compound. Further studies employing evolved gas analysis techniques such as TGA-MS or Pyrolysis-GC-MS would be beneficial to definitively identify all gaseous decomposition products and further refine the decomposition mechanism.

References

Solubility of Lithium Propionate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of lithium propionate in organic solvents. Despite its relevance in various chemical and pharmaceutical applications, publicly available quantitative solubility data for this compound in a wide range of organic solvents is notably scarce. This document summarizes the available data, outlines detailed experimental protocols for solubility determination, and discusses the key factors influencing the solubility of lithium salts in non-aqueous media. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and to design and execute reliable solubility experiments.

Introduction

Quantitative Solubility Data

Quantitative data on the solubility of this compound in organic solvents is extremely limited in publicly accessible literature. The most frequently cited data point originates from the work of Franzosini and Sanesi in "Thermodynamic and transport properties of organic salts".

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| 95% Ethanol | 14 | 5.1 | [1] |

| Methanol | Not Available | Not Available | - |

| 1-Propanol | Not Available | Not Available | - |

| 1-Butanol | Not Available | Not Available | - |

| Acetone | Not Available | Not Available | - |

| Tetrahydrofuran (THF) | Not Available | Not Available | - |

| Ethyl Acetate | Not Available | Not Available | - |

| Dimethylformamide (DMF) | Not Available | Not Available | - |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available | - |

Note: The lack of data in the table highlights a significant gap in the chemical literature.

Factors Influencing Solubility

The solubility of lithium salts, including this compound, in organic solvents is governed by a complex interplay of factors related to the salt itself and the solvent.

-

Lattice Energy of the Salt: A higher lattice energy of the salt makes it more difficult for solvent molecules to break apart the crystal lattice, leading to lower solubility.

-

Solvation Energy: The energy released when the lithium cation (Li⁺) and the propionate anion (CH₃CH₂COO⁻) are solvated by the solvent molecules must be sufficient to overcome the lattice energy. Polar organic solvents with high donor numbers are generally more effective at solvating the small, hard lithium cation.

-

Solvent Polarity and Dielectric Constant: Generally, lithium salts exhibit higher solubility in polar solvents. A higher dielectric constant of the solvent helps to reduce the electrostatic attraction between the ions, favoring dissolution. For instance, the dissolving ability of solvents for many lithium salts follows the general trend: ethanol > dimethyl sulfoxide (DMSO) > acetonitrile > propylene carbonate (PC) > dimethyl carbonate (DMC)[2][3].

-

Temperature: The solubility of most solid solutes, including this compound, is expected to increase with temperature, indicating an endothermic dissolution process.

-

Covalent Character: The small size of the lithium cation can induce a degree of covalent character in the lithium-anion bond. This can enhance solubility in less polar organic solvents, as is observed with lithium chloride's solubility in alcohols and ethers.

Experimental Protocols for Solubility Determination

Given the scarcity of available data, researchers will likely need to determine the solubility of this compound in their specific solvent systems experimentally. The following section outlines a general and robust methodology for this purpose, primarily based on the equilibrium dissolution method followed by quantitative analysis.

General Experimental Workflow

The determination of solubility typically involves achieving a saturated solution at a constant temperature, followed by the separation of the solid and liquid phases and subsequent analysis of the solute concentration in the liquid phase.

Caption: General workflow for experimental solubility determination.

Detailed Methodology

-

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (anhydrous grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or other suitable analytical instrument (e.g., Atomic Absorption Spectroscopy - AAS, Ion Chromatography)

-

-

Procedure: a. Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known mass or volume of the organic solvent in a sealed container. The use of excess solid is crucial to ensure that the resulting solution is saturated. b. Equilibration: Place the sealed container in a temperature-controlled shaker or water bath and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained within ±0.1 °C. c. Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid and liquid phases, the mixture can be centrifuged. d. Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-heated/cooled syringe to the equilibration temperature to avoid precipitation. The extracted sample should be immediately passed through a syringe filter that is also at the same temperature. e. Dilution: Accurately dilute the filtered aliquot with a suitable solvent (e.g., deionized water with a trace amount of acid for ICP-OES analysis) to a concentration that falls within the linear range of the analytical instrument. f. Quantitative Analysis: Determine the concentration of lithium ions (Li⁺) in the diluted sample using a calibrated ICP-OES or another appropriate analytical technique. g. Solubility Calculation: From the measured lithium ion concentration, the dilution factor, and the initial mass/volume of the solvent, calculate the solubility of this compound. The solubility can be expressed in various units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

General Solubility Trends of Lithium Salts

While specific data for this compound is scarce, general trends observed for other lithium salts can provide some qualitative guidance.

-

Organic vs. Inorganic Anions: Organic lithium salts, such as lithium methyl carbonate and lithium ethyl carbonate, tend to be more soluble in organic solvents like dimethyl carbonate (DMC) than inorganic lithium salts like lithium carbonate or lithium fluoride[4]. This suggests that this compound, being an organic salt, may exhibit reasonable solubility in certain organic solvents.

-

Solvent Effects: The choice of solvent has a profound impact on the solubility of lithium salts. For a range of inorganic and some organic lithium salts, the dissolving power of common non-aqueous solvents often follows the order: ethanol > DMSO > acetonitrile > propylene carbonate > dimethyl carbonate[2][3]. This trend is influenced by a combination of solvent polarity, dielectric constant, and the ability to form hydrogen bonds.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. However, there is a significant lack of publicly available quantitative data. This guide has summarized the known solubility in 95% ethanol and provided a detailed, generalized experimental protocol to enable researchers to determine solubility in their specific systems. The discussion on the factors influencing solubility and the general trends observed for other lithium salts offers a qualitative framework for solvent selection. Further systematic studies are required to populate the solubility landscape of this compound in a broader range of organic solvents to facilitate its wider application.

References

- 1. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]

- 2. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Lithium Propionate

Introduction: Lithium propionate (also known as lithium propanoate) is a simple organic salt with the formula CH₃CH₂COOLi. It serves as a valuable compound in various research and development sectors, including as a precursor in materials science, particularly for lithium-ion batteries, and as a research chemical in pharmacology to study the effects of both the lithium ion and the propionate moiety. For researchers, scientists, and drug development professionals, a thorough characterization of this compound is crucial for quality control, understanding its chemical behavior, and elucidating its biological interactions.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. It summarizes key physicochemical data, details generalized experimental protocols for spectroscopic analysis, and visualizes relevant biological pathways and experimental workflows to provide a multi-faceted understanding of this compound.

Physicochemical and Structural Properties

A foundational aspect of characterization begins with the fundamental physical and chemical properties of the compound. This compound is a white crystalline solid.[1]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₃H₅LiO₂ | [1][2][3] |

| Molecular Weight | ~80.01 g/mol | [4][5] |

| CAS Number | 6531-45-9 | [1][5] |

| IUPAC Name | lithium propanoate | [2] |

| Synonyms | This compound, Propanoic acid, lithium salt | [2][4] |

| Melting Point | 333.6 °C | [4] |

| Solubility | Water: 66.4 g/100g (14°C); 95% Ethanol: 5.1 g/100g (14°C) |[4] |

The precise arrangement of atoms in the solid state is determined by X-ray crystallography. This technique provides the basis for interpreting spectroscopic data. Lithium propanoate has a monoclinic crystal structure.[6]

Table 2: Crystal Structure Data for this compound

| Parameter | Value (at 100K) | Source(s) |

|---|---|---|

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a | 9.6090 Å | [2] |

| b | 4.9410 Å | [2] |

| c | 8.6480 Å | [2] |

| α | 90.00° | [2] |

| β | 94.99° | [2] |

| γ | 90.00° | [2] |

| Z | 4 |[2] |

Spectroscopic Characterization Methods

Spectroscopy is the primary means of elucidating the molecular structure and purity of this compound. The following sections detail the principal techniques and the information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C. It provides definitive information about the carbon-hydrogen framework of the propionate anion.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the methyl (-CH₃) and methylene (-CH₂) groups of the propionate moiety. The methyl protons should appear as a triplet, split by the adjacent methylene protons. The methylene protons should appear as a quartet, split by the neighboring methyl protons. The integration of these signals would yield a 3:2 ratio.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to display three signals, one for each unique carbon atom: the methyl carbon, the methylene carbon, and the carboxylate carbon.[7] The chemical shift of these carbons is influenced by their proximity to the electronegative oxygen atoms. Studies on related compounds show that the coordination of the lithium ion can influence the chemical shifts of the solvent and, by extension, the propionate anion.[8]

Table 3: Predicted NMR Spectroscopic Data for the Propionate Moiety

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₃ | ~1.1 | Triplet (t) |

| -CH₂- | ~2.2 | Quartet (q) | |

| ¹³C NMR | -CH₃ | ~10 | - |

| -CH₂- | ~30 | - |

| | -COO⁻ | ~180 | - |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O), in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C spectra at a constant temperature (e.g., 298 K). For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans (1024 or more) is typically required.

-

Referencing: Chemical shifts are referenced internally to a standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or externally to tetramethylsilane (TMS).

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying functional groups and confirming the ionic nature of the carboxylate group.

-

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the asymmetric stretching of the carboxylate group (COO⁻), typically found in the 1550-1610 cm⁻¹ region. The symmetric stretch is expected around 1400-1440 cm⁻¹. C-H stretching and bending vibrations from the ethyl group will also be present. The use of FTIR has been cited in the characterization of lithium propanoate.[6]

-

Raman Spectroscopy: Raman spectroscopy is also sensitive to the carboxylate stretches and C-H vibrations. It is particularly useful for studying materials in aqueous solutions and for analyzing the degree of ion association in electrolytes.[9][10] The technique is frequently used to characterize components for lithium-ion batteries.[11]

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Asymmetric Stretch | -COO⁻ | 1550 - 1610 (Strong) | Variable |

| Symmetric Stretch | -COO⁻ | 1400 - 1440 (Moderate) | Strong |

| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 (Moderate) | Moderate |

| C-H Bend | -CH₃, -CH₂ | 1375 - 1465 (Moderate) | Weak |

| C-C Stretch | -C-C- | ~900 (Weak) | Moderate |

-

FTIR Sample Preparation (KBr Pellet): Mix ~1 mg of finely ground this compound with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

FTIR Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 32-64 scans at a resolution of 4 cm⁻¹.

-

Raman Sample Preparation: Place a small amount of the solid sample directly onto a microscope slide or into a capillary tube.

-

Raman Data Acquisition: Use a confocal Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to avoid fluorescence. Laser power should be kept low (e.g., < 5 mW) to prevent sample degradation.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it can confirm the mass of the propionate anion and be used to study ion clustering.

-

Electrospray Ionization (ESI-MS): In negative ion mode, ESI-MS is expected to show a prominent peak for the propionate anion at m/z 73.04. In positive ion mode, the lithium cation (m/z 7.02) would be observed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally unsuitable for the direct analysis of non-volatile salts like this compound but can be used to analyze volatile derivatives.

-

Ion Chromatography-Mass Spectrometry (IC-MS): IC-MS is a powerful method for separating and detecting ions in complex mixtures, such as battery electrolytes, and can be used to quantify propionate and lithium ions.[12]

Table 5: Expected Ions in Mass Spectrometry of this compound

| Ion | Formula | Expected m/z (Monoisotopic) |

|---|---|---|

| Propionate Anion | [C₃H₅O₂]⁻ | 73.03 |

| Lithium Cation | [⁷Li]⁺ | 7.02 |

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as a water/methanol mixture.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

Biological and Experimental Workflows

Beyond its chemical structure, both the lithium and propionate ions are biologically active. Understanding their roles requires mapping their interactions in established signaling pathways.

Propionate Metabolism and Signaling

Propionate, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation and an important metabolic substrate.[13] In mammals, it is metabolized in the mitochondria, where it is converted to succinyl-CoA and enters the citric acid (TCA) cycle.[14][15]

Caption: The mitochondrial metabolism of propionate to the TCA cycle intermediate succinyl-CoA.

Propionate also acts as a signaling molecule by activating G-protein coupled receptors like GPR43. This activation can suppress hepatic gluconeogenesis through an AMPK-dependent pathway.[13]

Caption: Propionate signaling via the GPR43 receptor to suppress hepatic gluconeogenesis.

Intracellular Signaling of the Lithium Ion

The lithium ion is a well-established mood stabilizer used in the treatment of bipolar disorder.[16] Its therapeutic effects are attributed to the modulation of multiple intracellular signaling pathways, most notably the inhibition of Glycogen Synthase Kinase 3-beta (GSK3β).[16][17] This inhibition has widespread downstream effects, including neuroprotection and the induction of autophagy.[18][19][20]

Caption: Key intracellular signaling pathways modulated by the lithium ion.

General Experimental Workflow

The comprehensive characterization of a synthesized chemical like this compound follows a logical workflow, beginning with synthesis and purification and proceeding through multiple spectroscopic analyses to confirm its structure and purity.

Caption: A general experimental workflow for the synthesis and characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Lithium propanoate | C3H5LiO2 | CID 23689528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound [chemister.ru]

- 5. This compound CAS#: 6531-45-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR estimation of preferential solvation of lithium ions in non-aqueous mixed solvents - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pragolab.cz [pragolab.cz]

- 11. mdpi.com [mdpi.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Lithium (medication) - Wikipedia [en.wikipedia.org]

- 17. [Mechanism of action of lithium: intracellular signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Towards a Unified Understanding of Lithium Action in Basic Biology and its Significance for Applied Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Systems Biology Understanding of the Effects of Lithium on Affective and Neurodegenerative Disorders [frontiersin.org]

Quantum Chemical Calculations for Lithium Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and thermodynamic properties of lithium propionate. This document details both the theoretical methodologies and relevant experimental protocols, presenting a comprehensive resource for researchers in computational chemistry, materials science, and drug development.

Introduction

This compound (CH₃CH₂COOLi) is a simple lithium carboxylate that serves as a model system for understanding the interactions between lithium ions and carboxylate moieties. These interactions are fundamental in various biological and chemical systems, including certain drug formulations and as components in lithium-ion battery electrolytes. Quantum chemical calculations offer a powerful tool to investigate the molecular properties of this compound at the atomic level, providing insights that complement experimental data.

This guide outlines the computational methods used to model this compound, presents calculated data in comparison with experimental findings, and provides detailed protocols for both the computational and relevant experimental procedures.

Computational Methodology

Quantum chemical calculations for this compound are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

Software

Calculations are commonly carried out using software packages such as Gaussian, ORCA, or Q-Chem. These programs allow for the necessary geometry optimizations and frequency calculations.

Theoretical Level

A common and reliable level of theory for these types of calculations is the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311+G(d,p). The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) to better describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Calculation Workflow

The general workflow for the quantum chemical calculation of this compound is as follows:

-

Structure Building : An initial 3D structure of this compound is constructed. This can be done using molecular modeling software.

-

Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. This is a crucial step to ensure that all calculated properties correspond to a stable molecular structure.

-

Frequency Calculation : Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

It provides the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

-

-

Thermochemical Analysis : The frequency calculation also yields thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.

Below is a DOT script representation of the computational workflow.

Navigating the Thermal Landscape of Lithium Propionate: An In-depth Technical Guide to Thermogravimetric Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium propionate (CH₃CH₂CO₂Li), a salt of a short-chain fatty acid, finds applications in various fields, including as a potential therapeutic agent and in materials science. Understanding its thermal stability and decomposition characteristics is paramount for ensuring its safe handling, processing, and storage, as well as for predicting its behavior in different formulations and applications. Thermogravimetric analysis (TGA) is a cornerstone technique for elucidating these properties. This technical guide provides a comprehensive overview of the thermogravimetric analysis of this compound, detailing its thermal decomposition pathway, presenting available quantitative data, and outlining experimental protocols. Due to a scarcity of publicly available TGA data specifically for this compound, this guide also draws upon analogous data from other short-chain alkali metal carboxylates to provide a representative understanding of its expected thermal behavior.

Thermal Decomposition of this compound: A Multi-Stage Process

The thermal decomposition of anhydrous this compound in an inert atmosphere is anticipated to proceed through a primary decomposition step leading to the formation of a ketone and a carbonate residue. This is a common decomposition pathway for alkali metal carboxylates. Further heating results in the decomposition of the carbonate to the corresponding oxide.

The proposed primary decomposition reaction is as follows:

2 CH₃CH₂CO₂Li (s) → (CH₃CH₂)₂CO (g) + Li₂CO₃ (s)

Upon further heating at higher temperatures, the lithium carbonate intermediate will decompose:

Li₂CO₃ (s) → Li₂O (s) + CO₂ (g)

Quantitative Thermal Analysis Data

| Thermal Event | Temperature (°C) | Temperature (K) | Technique | Reference |

| Solid-to-Solid Transition | 276 | 549.1 | DSC | [1] |

| Melting Point | 333 | 606.1 | DSC | [1] |

Table 1: Key Thermal Events for this compound. This table summarizes the known thermal transitions of this compound as determined by Differential Scanning Calorimetry.[1]

To illustrate the expected weight loss during thermal decomposition, theoretical values based on the stoichiometry of the proposed reactions are presented below. These values are critical for interpreting experimental TGA curves.

| Decomposition Stage | Proposed Reaction | Theoretical Weight Loss (%) |

| Stage 1 | 2 CH₃CH₂CO₂Li → (CH₃CH₂)₂CO + Li₂CO₃ | 53.7% |

| Stage 2 | Li₂CO₃ → Li₂O + CO₂ | 29.7% (of the initial Li₂CO₃ mass) |

| Overall | 2 CH₃CH₂CO₂Li → (CH₃CH₂)₂CO + Li₂O + CO₂ | 70.0% |

Table 2: Theoretical Weight Loss for the Decomposition of this compound. This table outlines the expected percentage of weight loss at each stage of the thermal decomposition based on the proposed chemical reactions.

Experimental Protocol for Thermogravimetric Analysis

A standard experimental protocol for conducting TGA on a solid sample like this compound is detailed below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical objectives.

| Parameter | Recommended Setting | Rationale |

| Instrument | Thermogravimetric Analyzer | Measures mass change as a function of temperature. |

| Sample Preparation | ~5-10 mg of finely ground powder | Ensures uniform heat distribution and representative analysis. |

| Crucible | Alumina or Platinum | Inert materials that are stable at high temperatures. |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents oxidative side reactions, allowing for the study of the intrinsic thermal decomposition. |

| Gas Flow Rate | 20-50 mL/min | Purges the furnace of decomposition products and maintains an inert environment. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. Slower rates can enhance resolution, while faster rates can shift decomposition temperatures to higher values. |

| Temperature Range | Ambient to 800 °C | Sufficient to cover the melting and complete decomposition of this compound and its carbonate intermediate. |

| Data Analysis | Plot of % Weight Loss vs. Temperature | The primary TGA curve. The derivative of this curve (DTG) is useful for identifying the temperatures of maximum decomposition rates. |

Table 3: Recommended Experimental Protocol for TGA of this compound. This table provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

Visualization of Decomposition Pathway and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), visualize the proposed decomposition pathway and a typical experimental workflow for TGA.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: General experimental workflow for thermogravimetric analysis.

Conclusion

The thermogravimetric analysis of this compound, while not extensively documented in dedicated studies, can be understood through a combination of existing thermal analysis data for the compound, theoretical decomposition pathways common to alkali metal carboxylates, and standard TGA experimental protocols. The expected decomposition proceeds in stages, with an initial loss of 3-pentanone to form lithium carbonate, followed by the decomposition of lithium carbonate to lithium oxide at higher temperatures. The provided experimental protocol and visualizations serve as a robust framework for researchers and professionals to design and interpret TGA experiments on this compound and related compounds, ensuring a thorough understanding of their thermal stability and decomposition characteristics. Further experimental studies are warranted to provide precise quantitative TGA data and to confirm the proposed decomposition mechanism.

References

Differential Scanning Calorimetry of Lithium Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal behavior of lithium propionate (also known as lithium propanoate) as characterized by Differential Scanning Calorimetry (DSC). This document summarizes key thermal transition data, outlines a detailed experimental protocol for analysis, and presents a visual representation of the experimental workflow. This guide is intended to assist researchers, scientists, and professionals in drug development in understanding and applying DSC for the characterization of this and similar short-chain organic lithium salts.

Core Data Presentation

The thermal characteristics of this compound, as determined by DSC, are summarized in the table below. This data is critical for understanding the material's phase behavior and stability under varying temperature conditions.

| Thermal Event | Temperature (K) | Temperature (°C) | Notes |

| Solid-to-Solid Transition (SII-SI) | 549.1 ± 0.7 K | 276.0 ± 0.7 °C | This transition is noted to vary after the initial heating cycle.[1] |

| Fusion (Melting) | 606.1 ± 0.5 K | 333.0 ± 0.5 °C |

Experimental Protocols

A detailed experimental protocol for the DSC analysis of this compound is not explicitly available in the cited literature. However, based on best practices for the thermal analysis of organic salts and materials for battery applications, a recommended methodology is provided below.[2][3][4][5]

Objective: To determine the temperatures and enthalpies of phase transitions of this compound using Differential Scanning Calorimetry.

Instrumentation:

-

Differential Scanning Calorimeter: A heat-flux DSC instrument, such as a TA Instruments Discovery DSC or similar, is recommended. The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.

-

Sample Pans: Hermetically sealed aluminum pans are recommended to prevent any potential loss of volatile substances, although for a stable salt like this compound at the temperatures of interest, standard aluminum pans with lids may also be suitable.[2]

-

Balance: A microbalance with a precision of at least ±0.01 mg.

Sample Preparation:

-

Ensure the this compound sample is of high purity and dry. If necessary, the sample can be dried under a vacuum at a temperature below its first thermal transition to remove any residual moisture.

-

Weigh a sample of approximately 2-6 mg directly into the DSC pan.[2] Using a sample mass in this range ensures good thermal contact and minimizes thermal gradients within the sample.[6]

-

Hermetically seal the pan using a sample press. Ensure a proper seal to create a self-generated atmosphere and prevent any interaction with the purge gas.

-

Prepare an identical empty, hermetically sealed pan to be used as a reference.

DSC Measurement Procedure:

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min). This provides a stable and non-reactive environment for the measurement.

-

Thermal Program:

-

Equilibration: Equilibrate the sample at a temperature well below the first expected transition, for example, at 25 °C.

-

Heating Ramp: Heat the sample from the starting temperature to a temperature above its melting point, for instance, up to 350 °C. A standard heating rate of 10 K/min is recommended for good resolution and sensitivity.[4] Slower or faster heating rates can be employed to investigate kinetic effects or enhance sensitivity, respectively.[5][6]

-

Isothermal Hold (Optional): Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cooling Ramp (Optional): Cool the sample back to the starting temperature at a controlled rate (e.g., 10 K/min) to observe crystallization or other cooling-induced transitions.

-

Second Heating Ramp (Optional): A second heating scan can be performed to investigate the effect of the thermal history on the transitions. The cited literature notes that the solid-to-solid transition of this compound varies on the second and subsequent heating cycles.[1]

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each observed thermal event (solid-to-solid transition and melting).

-

The solid-to-solid transition will appear as a peak prior to the melting endotherm. Both the solid-solid transition and melting are endothermic events, meaning they absorb heat.

Mandatory Visualization

The following diagram illustrates a generalized workflow for a Differential Scanning Calorimetry experiment, from sample preparation to data analysis.

Caption: Generalized workflow for DSC analysis.

References

- 1. Structural and thermodynamic study on short metal alkanoates: lithium propanoate and pentanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. tainstruments.com [tainstruments.com]

- 6. Heating Rate in DSC | Materials Characterization Lab [mcl.mse.utah.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium propionate (C₃H₅LiO₂), the lithium salt of propionic acid, is a white crystalline solid with diverse applications, notably as a pharmaceutical intermediate and a catalyst in organic synthesis.[1] Its utility in various scientific domains necessitates a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the core properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for its characterization, and visualizing key experimental workflows.

I. Chemical Identity and Structure

This compound is an organic salt consisting of a lithium cation (Li⁺) and a propionate anion (CH₃CH₂COO⁻).

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | lithium propanoate, propanoic acid, lithium salt | [2][3] |

| CAS Number | 6531-45-9 | [1] |

| Molecular Formula | C₃H₅LiO₂ | [1][4] |

| Molecular Weight | 80.011 g/mol | [2][4] |

| SMILES | [Li+].CCC(=O)[O-] | [2][3] |

| InChI | InChI=1S/C3H6O2.Li/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | [2] |

| InChIKey | AXMOZGKEVIBBCF-UHFFFAOYSA-M | [2] |

Crystal Structure

This compound crystallizes in a monoclinic system.[5] Detailed crystallographic data has been reported, providing insight into its solid-state arrangement.[2][6]

| Crystallographic Parameter | Value | Source |

| Crystal System | Monoclinic | [5] |

| Space Group | P 1 21/c 1 | [2][6] |

| a | 9.6090 Å | [2] |

| b | 4.9410 Å | [2] |

| c | 8.6480 Å | [2] |

| α | 90.00° | [2] |

| β | 94.99° | [2] |

| γ | 90.00° | [2] |

II. Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application.

| Property | Value | Conditions | Source |

| Appearance | White crystalline solid | - | [1] |

| Melting Point | 333.6 °C | - | [4] |

| Boiling Point | 141.7 °C | at 760 mmHg (for propionic acid) | [1] |

| Flash Point | 57.7 °C | (for propionic acid) | [1] |

| Solubility in Water | 66.4 g/100 g | at 14 °C | [4] |

| Solubility in Ethanol (95%) | 5.1 g/100 g | at 14 °C | [4] |

| Enthalpy of Fusion (ΔfusH) | 15.9 kJ/mol | - | [4] |

III. Experimental Protocols

The characterization of this compound involves various analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common method for synthesizing this compound is through the neutralization reaction of propionic acid with a lithium base, such as lithium hydroxide.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reactant Preparation: Accurately weigh stoichiometric amounts of propionic acid and lithium hydroxide.

-

Dissolution: Dissolve the reactants separately in a suitable solvent, such as deionized water, in a reaction vessel.

-

Reaction: Slowly add the lithium hydroxide solution to the propionic acid solution while continuously stirring. The reaction is exothermic, and cooling may be necessary to control the temperature.

-

pH Monitoring: Monitor the pH of the solution. The reaction is complete when the pH reaches a neutral value (approximately 7).

-

Solvent Removal: Remove the solvent by evaporation, for instance, using a rotary evaporator.

-

Drying: Dry the resulting solid this compound in a vacuum oven to remove any residual moisture.

Characterization Techniques

A general workflow for the physicochemical characterization of the synthesized this compound is outlined below.

Caption: General workflow for physicochemical characterization.

1. X-ray Diffraction (XRD) for Crystal Structure Analysis

-

Principle: XRD is used to determine the atomic and molecular structure of a crystal. The crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.

-

Methodology:

-

A powdered sample of this compound is placed in a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

The resulting diffraction pattern is analyzed to determine the crystal structure, including lattice parameters and space group.[7]

-

2. Differential Scanning Calorimetry (DSC) for Thermal Transitions

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Methodology:

-

A small, accurately weighed amount of this compound is sealed in an aluminum pan.

-

The sample and a reference pan (usually empty) are placed in the DSC furnace.

-

The temperature of the furnace is increased at a constant rate.

-

The heat flow to the sample is monitored, and phenomena such as melting and solid-solid transitions are observed as endothermic or exothermic peaks.[7]

-

3. Thermogravimetric Analysis (TGA) for Thermal Stability

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Methodology:

-

A sample of this compound is placed in a tared TGA pan.

-

The pan is heated in a furnace at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored.

-

A plot of mass versus temperature provides information on thermal stability and decomposition temperatures.[8]

-

4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

-

Principle: FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

-

Methodology:

-

A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film.

-

The sample is placed in the path of an infrared beam.

-

The transmitted or reflected infrared radiation is measured.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the carboxylate group.[7]

-

5. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

-

Methodology:

-

A sample of this compound is dissolved in a suitable deuterated solvent.

-

The solution is placed in a strong magnetic field.

-

The sample is irradiated with radiofrequency pulses.

-

The NMR signal is detected and analyzed to provide information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei (e.g., ¹H, ⁷Li, ¹³C).[9]

-

6. Solubility Determination

-

Principle: The solubility of a substance in a particular solvent is the maximum concentration of the solute that can dissolve in a solvent at a given temperature.

-

Methodology (Gravimetric):

-

An excess amount of this compound is added to a known volume of the solvent at a specific temperature.

-

The mixture is agitated until equilibrium is reached.

-

The undissolved solid is filtered off, and a known volume of the saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solid is measured to determine the solubility.[10]

-

-

Methodology (Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES):

-

A saturated solution is prepared as described above.

-

The solution is filtered and diluted to a known concentration.

-

The concentration of lithium in the diluted solution is determined using ICP-OES, which measures the electromagnetic radiation emitted by the lithium ions in a high-temperature plasma. From this, the solubility can be calculated.[10]

-

IV. Safety and Handling

While this compound is not classified as a hazardous substance under GHS criteria for a majority of reports, standard laboratory safety precautions should be observed.[2] It is a white, crystalline solid and should be handled in a well-ventilated area.[1] Personal protective equipment, including safety glasses and gloves, is recommended, especially when handling the powder to avoid inhalation and skin contact.[11] Store in a cool, dry place away from incompatible materials.[12]

V. Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, supported by quantitative data and established experimental protocols. A thorough understanding of these fundamental characteristics is essential for its effective and safe use in research, development, and industrial applications. The provided workflows and methodologies serve as a valuable resource for scientists and professionals working with this versatile compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Lithium propanoate | C3H5LiO2 | CID 23689528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biofuranchem.com [biofuranchem.com]

- 4. This compound [chemister.ru]

- 5. researchgate.net [researchgate.net]

- 6. SID 385851537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural and thermodynamic study on short metal alkanoates: lithium propanoate and pentanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. blog.kohan.com.tw [blog.kohan.com.tw]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. fishersci.com [fishersci.com]

- 12. lithiumwerks.com [lithiumwerks.com]

An In-depth Technical Guide to the Coordination Chemistry of Lithium Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of lithium propionate, detailing its synthesis, structural features, and spectroscopic properties. It further explores its potential applications in materials science and drug development, offering insights into relevant signaling pathways and experimental methodologies.

Introduction to this compound

This compound (CH₃CH₂CO₂Li) is the lithium salt of propionic acid. As a simple carboxylate, its coordination chemistry is primarily dictated by the interaction of the lithium cation (Li⁺) with the carboxylate group of the propionate anion. The small size and high charge density of the Li⁺ ion, along with the versatile coordination modes of the carboxylate group (monodentate, bidentate chelating, and bridging), give rise to a rich structural landscape, ranging from simple salts to coordination polymers. This guide delves into the fundamental aspects of this compound's chemical behavior and its potential for advanced applications.

Synthesis and Structural Characterization

The synthesis and structural elucidation of this compound and its derivatives are foundational to understanding its coordination chemistry.

Synthesis of this compound

The most straightforward synthesis of this compound involves the acid-base neutralization reaction between propionic acid and a lithium base, such as lithium hydroxide or lithium carbonate, in an aqueous or alcoholic solution.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve one molar equivalent of lithium hydroxide (LiOH) in deionized water or ethanol.

-

Acid Addition: Slowly add one molar equivalent of propionic acid (CH₃CH₂COOH) to the LiOH solution while stirring. The reaction is exothermic, so the addition should be controlled to manage the temperature.

-

Reaction Completion: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The pH of the solution should be approximately neutral upon completion.

-

Isolation: Remove the solvent by rotary evaporation to yield a white solid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified crystals under vacuum to obtain anhydrous this compound.

A similar procedure can be followed using lithium carbonate (Li₂CO₃), with the notable evolution of carbon dioxide gas. In this case, two equivalents of propionic acid are required for each equivalent of lithium carbonate.

Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] It crystallizes in the monoclinic space group P2₁/c.[2] In the solid state, the lithium cations are coordinated by oxygen atoms from the carboxylate groups of neighboring propionate anions, forming a coordination polymer. Each lithium ion is typically coordinated to four oxygen atoms in a distorted tetrahedral geometry. The propionate anions act as bridging ligands, connecting the lithium centers into a three-dimensional network.

Table 1: Crystallographic Data for this compound

| Parameter | Value[2] |

| Formula | C₃H₅LiO₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 9.6090 |

| b (Å) | 4.9410 |

| c (Å) | 8.6480 |

| α (°) | 90.00 |

| β (°) | 94.99 |

| γ (°) | 90.00 |

| Z | 4 |

Spectroscopic and Thermal Properties

Spectroscopic and thermal analysis techniques are crucial for characterizing the structure, bonding, and stability of this compound and its coordination complexes.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the propionate ligand and understanding its coordination to the lithium ion. The key spectral features are the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands and the difference between them (Δν = ν_as(COO⁻) - ν_s(COO⁻)) can provide insights into the coordination mode of the carboxylate.

Experimental Protocol: FTIR and Raman Spectroscopy

-

FTIR Spectroscopy:

-

Prepare a sample by mixing a small amount of finely ground this compound with potassium bromide (KBr) and pressing the mixture into a pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Raman Spectroscopy:

-

Place a small amount of the crystalline sample on a microscope slide.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum using a suitable laser wavelength and power to avoid sample degradation.

-

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| ν_as(COO⁻) | ~1550-1610 |

| ν_s(COO⁻) | ~1400-1450 |

| CH₃/CH₂ deformations | ~1300-1470 |

| C-C stretching | ~800-1000 |

| Li-O vibrations | < 400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C and ⁷Li NMR, provides valuable information about the chemical environment of the atoms in this compound.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the three carbon atoms of the propionate anion (carbonyl, methylene, and methyl carbons). The chemical shifts can be influenced by the coordination to the lithium ion.

-

⁷Li NMR: ⁷Li is a quadrupolar nucleus, and its NMR signal can provide information about the symmetry of the lithium ion's coordination environment. In solution, a single, relatively sharp resonance is expected due to rapid exchange. In the solid state, the lineshape can be broader and more complex, reflecting the local structure around the lithium ion.

Table 3: Predicted ¹³C NMR Chemical Shifts for Propionate Anion

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~180-185 |

| -CH₂- | ~30-35 |

| -CH₃ | ~10-15 |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and phase transitions of this compound. DSC measurements have shown that this compound undergoes a solid-solid phase transition before melting.[1]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

Table 4: Thermal Properties of this compound

| Property | Temperature (K)[1] |

| Solid-Solid Transition (T_ss) | 549.1 ± 0.7 |

| Fusion Temperature (T_f) | 606.1 ± 0.5 |

Coordination Chemistry Beyond the Simple Salt

While the structure of this compound itself is a coordination polymer, the propionate ligand can also participate in the formation of mixed-ligand coordination complexes and other extended structures.

Mixed-Ligand Complexes

Although specific examples of mixed-ligand complexes of this compound are not extensively reported in the literature, the principles of lithium coordination chemistry suggest their feasibility. Lithium ions readily form adducts with a variety of neutral donor ligands, such as amines, ethers, and phosphine oxides. It is plausible that this compound could react with such ligands to form discrete molecular complexes or one-dimensional coordination polymers. For instance, the reaction of this compound with a bidentate nitrogen-donor ligand like 1,10-phenanthroline could potentially yield a complex where the lithium ion is coordinated by both the propionate and the phenanthroline ligands.

Precursor for Materials Synthesis

This compound can serve as a precursor for the synthesis of various materials, including metal-organic frameworks (MOFs) and nanoparticles. In the synthesis of heterometallic MOFs, lithium carboxylates can be used in conjunction with other metal salts and organic linkers to generate frameworks with specific topologies and properties. Similarly, thermal decomposition of this compound, potentially in the presence of other metal salts, can be a route to mixed-metal oxide nanoparticles.

Relevance in Drug Development and Pharmacology

The therapeutic effects of lithium salts are well-established, particularly in the treatment of bipolar disorder. While lithium carbonate and lithium citrate are the most commonly used forms, the underlying mechanism of action is attributed to the lithium ion itself. Understanding these pathways is crucial for researchers in drug development exploring novel lithium-based therapeutics.

Signaling Pathways Modulated by Lithium

Lithium exerts its therapeutic effects by modulating several intracellular signaling pathways. A primary target is the enzyme Glycogen Synthase Kinase 3β (GSK-3β).

-

Inhibition of GSK-3β: Lithium directly and indirectly inhibits GSK-3β. This inhibition has downstream effects on multiple signaling cascades, including the Wnt/β-catenin and mTOR pathways.

-

Wnt/β-catenin Pathway: Inhibition of GSK-3β by lithium prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of genes involved in neuroprotection and cell resilience.

-

mTOR Pathway: Lithium can also activate the mTOR signaling pathway, which is involved in cell growth, proliferation, and survival.

Potential as a Drug Delivery Vehicle

While there is limited research on this compound specifically for drug delivery, its potential can be inferred from the broader field of nanoparticle-based drug delivery systems. Lithium-containing nanoparticles, such as those made from lithium oxide, are being explored as carriers for targeted drug delivery. This compound could serve as a precursor for the synthesis of such nanoparticles. The general workflow for preparing and utilizing nanoparticles for drug delivery is outlined below.

Conclusion

The coordination chemistry of this compound is centered around the versatile bonding of the carboxylate group to the lithium cation, leading to the formation of a stable, polymeric solid-state structure. While the synthesis and fundamental properties of this compound are well-characterized, the exploration of its mixed-ligand coordination complexes remains a relatively untapped area of research. Its potential as a precursor for advanced materials like MOFs and nanoparticles, coupled with the well-established pharmacological importance of the lithium ion, makes this compound a compound of continued interest for researchers in both materials science and drug development. This guide provides a foundational understanding of its core chemical principles and a framework for future investigations into its diverse applications.

References

An In-depth Technical Guide to the Exploratory Synthesis of Novel Lithium Propionate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of novel lithium propionate derivatives. It covers the foundational principles of their synthesis, detailed experimental protocols, and the potential therapeutic rationale for their development, with a focus on neurological disorders. This document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Rationale for Novel this compound Derivatives

Lithium has been a cornerstone in the treatment of bipolar disorder for over six decades.[1] Its mood-stabilizing properties are well-documented, though the precise mechanisms of action are still under investigation.[1] Current research points to two primary molecular targets: inositol monophosphatase (IMPase) and glycogen synthase kinase-3β (GSK-3β).[1] By inhibiting these enzymes, lithium can modulate downstream signaling pathways involved in neuroprotection, neurogenesis, and synaptic plasticity.

Despite its efficacy, the use of simple lithium salts like lithium carbonate is associated with a narrow therapeutic window and a range of side effects, necessitating regular monitoring of patient blood levels. This has spurred interest in the development of new lithium-containing compounds with improved pharmacokinetic and pharmacodynamic profiles.

This guide explores the synthesis of novel this compound derivatives, a strategy that combines the therapeutic potential of the lithium ion with a functionalized propionate backbone. Propionic acid and its derivatives are a versatile class of molecules with established biological activities, including anti-inflammatory and antimicrobial properties. By creating derivatives of propionic acid and forming their lithium salts, it may be possible to:

-

Modulate the bioavailability and tissue distribution of lithium.

-

Introduce a second pharmacophore to achieve synergistic therapeutic effects.

-

Improve the overall safety and tolerability profile compared to traditional lithium salts.

This whitepaper will detail the synthetic methodologies for creating functionalized propionic acids and their subsequent conversion to lithium salts, provide protocols for their characterization, and discuss the key signaling pathways that form the basis of their potential therapeutic applications.

Synthetic Strategies and Methodologies

The synthesis of novel this compound derivatives can be conceptually divided into two main stages: the synthesis of the functionalized propionic acid scaffold and its subsequent conversion to the corresponding lithium salt.

Synthesis of Functionalized Propionic Acid Derivatives

The versatility of the propionic acid backbone allows for a wide range of chemical modifications to introduce desired functionalities. These modifications can be aimed at altering lipophilicity, introducing specific binding moieties, or incorporating other pharmacologically active groups. Below are examples of synthetic routes to different classes of propionic acid derivatives.